molecular formula C17H21NO4S2 B2500267 Ethyl 3-((4-methylpiperidin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate CAS No. 941919-09-1

Ethyl 3-((4-methylpiperidin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate

Cat. No.: B2500267
CAS No.: 941919-09-1
M. Wt: 367.48
InChI Key: UNOMURMDWPWTTD-UHFFFAOYSA-N
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Description

Ethyl 3-((4-methylpiperidin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate is a complex organic compound that features a benzo[b]thiophene core, a piperidine ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((4-methylpiperidin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((4-methylpiperidin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 3-((4-methylpiperidin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-((4-methylpiperidin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, while the benzo[b]thiophene core can participate in π-π interactions with aromatic residues. These interactions can modulate biological pathways and lead to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-aminobenzo[b]thiophene-2-carboxylate: Similar structure but lacks the sulfonyl and piperidine groups.

    Ethyl 3-(piperidin-1-yl)benzo[b]thiophene-2-carboxylate: Similar but without the sulfonyl group.

Uniqueness

Ethyl 3-((4-methylpiperidin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate is unique due to the presence of both the sulfonyl and piperidine groups, which can enhance its reactivity and binding affinity in biological systems. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

ethyl 3-(4-methylpiperidin-1-yl)sulfonyl-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S2/c1-3-22-17(19)15-16(13-6-4-5-7-14(13)23-15)24(20,21)18-10-8-12(2)9-11-18/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNOMURMDWPWTTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)N3CCC(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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